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Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117

Disclaimer: No direct toxicological studies for "Pingbeimine C" are publicly available. This
document provides a comprehensive overview of the toxicological profile of extracts from the
bulbs of Fritillaria species, the botanical source of Pingbeimine C and related alkaloids like
Peimine. This information is intended to serve as a surrogate toxicological profile for
researchers, scientists, and drug development professionals.

Executive Summary

Fritillaria, a genus of flowering plants, is a source of various alkaloids, including Pingbeimine C
and Peimine, which are utilized in traditional Chinese medicine. Toxicological assessments of
Fritillaria bulb extracts indicate a range of potential effects, from low toxicity at therapeutic
doses to more significant adverse effects at higher concentrations. Acute toxicity studies on
mice have established a median lethal dose (LD50) for Thunberg Fritillary Bulb extract. Sub-
chronic studies in rats have identified No-Observed-Adverse-Effect Levels (NOAEL) and
Lowest-Observed-Adverse-Effect Levels (LOAEL) for Fritillaria cirrhosa bulb extracts, with
primary target organs being the spleen and liver.

Acute Toxicity

An acute toxicity study was conducted on an extract of Thunberg Fritillary Bulb administered
orally to mice. The study observed the animals for 14 days for signs of toxicity and mortality.
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. Route of
Parameter Value Species o . Reference
Administration

52.2 mg/kg body )
LD50 ] Mice Oral [1]
weight

Sub-chronic Toxicity

A 90-day sub-chronic oral toxicity study of an ethanol extract from cultivated Fritillaria cirrhosa
bulbs (ECBFC) was performed in Sprague-Dawley rats. The study included a 4-week recovery
period for a satellite group.

Route of
Parameter Value Species Administrat Duration Reference
ion
Sprague-
NOAEL 0.34 g/kg/day Oral 90 days [2]
Dawley Rats
Sprague-
LOAEL 0.68 g/kg/day Oral 90 days [2]
Dawley Rats

Key findings from the sub-chronic study indicated that at doses of 0.68 g/kg and higher, the
ECBFC extract exhibited toxicity to the spleen and liver. At the highest dose of 2.04 g/kg,
nephrotoxicity was also observed[2]. Notably, no mortality or significant changes in behavior,
body weight, or food consumption were reported during the study[2]. The observed toxicity was
found to be gender-neutral and reversible[2]. Another study on Thunberg Fritillary Bulb extract
noted that doses above 1 mg/kg in male rats led to body or head tremors and reduced
spontaneous motor activity[1].

Genotoxicity, Carcinogenicity, and Reproductive
Toxicity

Currently, there is a lack of publicly available studies specifically investigating the genotoxicity,
carcinogenicity, or reproductive and developmental toxicity of Pingbeimine C or related
Fritillaria alkaloids.
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Experimental Protocols

The experimental workflow for the acute toxicity study is outlined below.

Acute Oral Toxicity Protocol
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90-Day Sub-chronic Oral Toxicity Protocol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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